molecular formula C16H14N2O B15052508 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15052508
M. Wt: 250.29 g/mol
InChI Key: VESIWPWBPLBUJL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a high-value chemical intermediate designed for advanced research and development in organic and medicinal chemistry. This compound features a fused bicyclic structure incorporating a cyclopentane ring condensed with a pyridine moiety, further functionalized with a benzyloxy group and a nitrile functionality. These features make it a versatile building block for the synthesis of complex heterocyclic systems . The nitrile and benzyloxy groups are key handles for further chemical modifications, allowing researchers to explore a diverse chemical space . Compounds within the 6,7-dihydro-5H-cyclopenta[b]pyridine class have demonstrated significant potential as corrosion inhibitors for carbon steel in highly acidic environments . Research indicates that such molecules can achieve high inhibition efficiency by adsorbing onto metal surfaces, forming a protective layer that mitigates corrosive attack . Furthermore, the structural motifs present in this compound are commonly found in pharmaceuticals and biologically active molecules, suggesting its utility in the synthesis of compounds for pharmacological screening . Its application extends to serving as a core scaffold in developing new molecular entities for various research purposes. This product is intended for chemical research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenylmethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H14N2O/c17-10-14-9-13-7-4-8-15(13)18-16(14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2

InChI Key

VESIWPWBPLBUJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)OCC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Based on the available literature and synthetic methodologies for related compounds, several approaches can be utilized for the preparation of 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:

Cyclocondensation-Based Approach

This approach involves initial formation of the cyclopenta[b]pyridine-3-carbonitrile core through cyclocondensation reactions, followed by introduction of the benzyloxy group. The advantage of this pathway lies in the well-established cyclocondensation methodology that produces the core structure in high yields.

O-Benzylation of Hydroxypyridine Derivatives

This route employs selective O-benzylation of a preformed 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile intermediate. The key challenge in this approach is achieving selective O-benzylation while avoiding competing N-benzylation.

Construction of the Cyclopenta Ring on Benzyloxypyridine

This alternative strategy involves the formation of the cyclopenta ring on a preformed 2-(benzyloxy)pyridine-3-carbonitrile scaffold. This approach may be advantageous when suitable 2-(benzyloxy)pyridine-3-carbonitrile starting materials are readily available.

Detailed Preparation Methods

Cyclocondensation Approach

The most promising synthetic route involves a cyclocondensation reaction based on methodologies described for related compounds. The synthesis proceeds via the following key steps:

Preparation of 2,5-Diarylidenecyclopentanone Intermediate

The first stage involves the preparation of a suitable 2,5-diarylidenecyclopentanone derivative through Knoevenagel condensation:

Cyclopentanone + 2 mol Aromatic aldehyde → 2,5-Diarylidenecyclopentanone

This step typically employs basic conditions and can be performed in protic solvents such as ethanol or methanol.

Cyclocondensation with Propanedinitrile

The key step involves cyclocondensation between the 2,5-diarylidenecyclopentanone and propanedinitrile (malononitrile) using sodium alkoxide as both reagent and catalyst:

2,5-Diarylidenecyclopentanone + Propanedinitrile + Sodium alkoxide → 2-Alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

The reaction mechanism proceeds via Michael addition of propanedinitrile to form α,β-unsaturated cycloketones, producing an adduct which undergoes nucleophilic attack by the alkoxide anion, followed by cyclization and dehydration to yield the desired heterocyclic core.

Conversion to 2-Hydroxy Intermediate

The 2-alkoxy group (typically methoxy or ethoxy) can be converted to a 2-hydroxy group through dealkylation:

2-Alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile → 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

This transformation typically employs Lewis acids such as boron tribromide in dichloromethane at low temperatures.

O-Benzylation

The final step involves selective O-benzylation of the 2-hydroxy intermediate:

2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile + Benzyl halide → this compound

This transformation can be achieved using zinc(II)-mediated selective O-benzylation conditions to minimize N-benzylation side reactions.

Direct O-Benzylation Methodology

Zinc(II)-mediated selective O-benzylation represents a critical methodology for introducing the benzyloxy group. The reaction proceeds via an SN2 mechanism involving nucleophilic substitution from the electron-rich 2-hydroxy group to the benzyl chloride. Upon deprotonation, the resulting oxygen anion undergoes coupling with the benzylic cation to afford the desired benzyloxy compound.

Table 1: Reaction Parameters for Zinc(II)-Mediated O-Benzylation
Parameter Condition Optimization Notes
Substrate 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Freshly prepared recommended
Benzylating Agent Benzyl chloride (1.2-1.5 equivalents) Benzyl bromide may increase reaction rate
Catalyst Zinc(II) chloride or zinc(II) triflate (5-10 mol%) Coordinates to pyridine nitrogen
Base Triethylamine or potassium carbonate (1-1.2 equivalents) Controls deprotonation rate
Solvent DMF or acetonitrile Polar aprotic solvent favors SN2 mechanism
Temperature 25-60°C Higher temperatures accelerate reaction
Reaction Time 4-24 hours Monitor by TLC until completion
Workup Extraction with ethyl acetate, washing with brine Removes zinc salts

Alternative Cyclization Approaches

An alternative approach involves the construction of the cyclopenta ring onto a preformed 2-(benzyloxy)pyridine-3-carbonitrile scaffold. This methodology draws from procedures for synthesizing cyclopenta[b]pyridine derivatives through manganese-catalyzed oxidation or other cyclization reactions.

Table 2: Comparison of Synthetic Routes
Synthetic Route Key Advantages Limitations Yield Range*
Cyclocondensation followed by O-benzylation Established core synthesis methodology Multiple steps required 65-75%
Direct zinc(II)-mediated O-benzylation Selective for O-benzylation Requires 2-hydroxy precursor 70-85%
Cyclopenta ring construction on 2-(benzyloxy)pyridine Benzyloxy group introduced early Regioselectivity challenges 50-70%

*Estimated yields based on closely related compounds in the literature

Reaction Conditions and Optimization

Cyclocondensation Parameters

The cyclocondensation reaction to form the cyclopenta[b]pyridine core represents a critical step in the synthetic pathway. Careful control of reaction parameters is essential to achieve high yields and selectivity.

Table 3: Optimized Cyclocondensation Parameters
Parameter Condition Effect on Reaction
Molar Ratio 1:1:1 (diarylidenecyclopentanone:propanedinitrile:sodium alkoxide) Stoichiometric balance ensures complete conversion
Solvent Ethanol or methanol Corresponding to the sodium alkoxide used
Temperature 80°C (reflux) Higher temperatures lead to side reactions
Reaction Time 1-2 hours Extended times may decrease yield
Concentration 0.1-0.2 M Higher concentrations may lead to precipitation
Atmosphere Ambient No special atmosphere requirements

O-Benzylation Optimization

The selective O-benzylation requires careful optimization to favor the desired product over potential N-benzylated byproducts.

2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile + PhCH₂Cl → this compound

The presence of zinc(II) is crucial for coordination to the pyridine nitrogen, which enhances the nucleophilicity of the hydroxyl group while reducing the nucleophilicity of the pyridine nitrogen. This coordination effect significantly improves selectivity for O-benzylation.

Purification and Characterization

Purification Methods

Purification of this compound can be achieved through multiple techniques, with selection depending on the specific synthetic route and potential impurities.

Recrystallization

For the final product and key intermediates, recrystallization from ethanol represents an effective purification method. The procedure typically involves:

  • Dissolving the crude product in minimum hot ethanol
  • Filtering while hot to remove insoluble impurities
  • Slow cooling to room temperature
  • Further cooling in an ice bath to maximize crystallization
  • Filtration and washing with cold ethanol
Column Chromatography

For more complex mixtures or when recrystallization is insufficient, column chromatography using silica gel can be employed:

  • Mobile phase: Ethyl acetate/petroleum ether gradient (typically starting at 1:5 ratio)
  • Monitoring: Thin-layer chromatography (TLC)
  • Detection: UV visualization at 254 nm

Characterization Techniques

Spectroscopic Analysis

Confirmation of the structure of this compound requires comprehensive spectroscopic analysis.

Mass Spectrometry

Mass spectrometric analysis should show the molecular ion peak corresponding to the expected molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula.

Reaction Mechanisms

Cyclocondensation Mechanism

The mechanism for the formation of the cyclopenta[b]pyridine core proceeds via several distinct steps:

  • Michael addition of propanedinitrile to the α,β-unsaturated cycloketone to form adduct A
  • Nucleophilic attack by the alkoxide anion (RO⁻) to give intermediate B
  • Cyclization through intramolecular nucleophilic attack
  • Dehydration to form the pyridine ring

The mechanism has been postulated based on related cyclocondensation reactions and explains the high regioselectivity observed in these transformations.

O-Benzylation Mechanism

The selective O-benzylation occurs via an SN2 mechanism:

  • Coordination of zinc(II) to the pyridine nitrogen
  • Deprotonation of the 2-hydroxy group by the base
  • Nucleophilic attack of the resulting alkoxide on the benzyl halide
  • Formation of the benzyl ether linkage with displacement of halide

Challenges and Considerations

Several challenges may be encountered during the synthesis of this compound:

Selectivity Challenges

The main selectivity challenges include:

  • Regioselectivity in the cyclocondensation step
  • O- versus N-benzylation selectivity
  • Potential side reactions of the nitrile group under basic conditions

Stability Considerations

The nitrile functional group requires careful handling during synthesis, particularly under basic or acidic conditions where hydrolysis may occur. Temperature control is essential to maintain the integrity of both the nitrile group and the benzyloxy moiety.

Scale-Up Considerations

When scaling up the synthesis, several factors require attention:

  • Heat transfer efficiency in larger reaction vessels
  • Mixing efficiency to ensure uniform reaction conditions
  • Purification challenges with larger quantities of material
  • Safety considerations with increased quantities of reagents

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This suggests that the compound may disrupt key cellular signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CAPD Derivatives (CAPD-1 to CAPD-4)

The target compound is structurally analogous to CAPD-1–CAPD-4, which differ in substituents at the 2-alkoxy and 7-arylidene positions (Table 1). These derivatives were evaluated for corrosion inhibition efficiency using electrochemical, morphological, and computational methods .

Table 1: Structural and Performance Comparison of CAPD Derivatives

Compound Substituents (2-Alkoxy, 7-Arylidene) Inhibition Efficiency (%)<sup>a</sup> Adsorption Energy (dEads/dN, kcal/mol) Kads (L/mol)
CAPD-1 Ethoxy, pyridin-2-ylmethylidene 97.7 -471.73 1.88 × 10<sup>4</sup>
CAPD-2 Methoxy, pyridin-2-ylmethylidene ~95 -454.99 1.78 × 10<sup>4</sup>
CAPD-3 Ethoxy, 2-methoxyphenylmethylidene ~93 -423.90 1.69 × 10<sup>4</sup>
CAPD-4 Methoxy, 2-methoxyphenylmethylidene ~90 -405.34 1.64 × 10<sup>4</sup>
Target compound Benzyloxy, [unspecified]<sup>b</sup> N/A<sup>c</sup> N/A N/A

<sup>a</sup> At 1.0 × 10<sup>−3</sup> M concentration in 1.0 M H2SO4 . <sup>b</sup> Structural details inferred from synthesis protocols .

Key Findings:

Substituent Effects:

  • Alkoxy Groups: Ethoxy (CAPD-1, -3) outperforms methoxy (CAPD-2, -4) due to longer alkyl chains enhancing hydrophobic interactions .
  • Arylidene Groups: Pyridin-2-ylmethylidene (CAPD-1, -2) shows superior adsorption vs. 2-methoxyphenylmethylidene (CAPD-3, -4), attributed to the pyridine ring’s stronger electron-donating capability .

Adsorption and Efficiency:

  • CAPD-1 exhibits the highest inhibition efficiency (97.7%) and adsorption energy (-471.73 kcal/mol), correlating with its EDG-rich structure .
  • The target compound’s benzyloxy group may further improve adsorption via π-electron interactions with the steel surface, though direct comparative data is lacking.

Thermodynamic Parameters: Langmuir adsorption isotherm fits confirm monolayer adsorption. Kads values follow CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4, aligning with inhibition efficiency trends .

Other Cyclopenta[b]pyridine Derivatives

and highlight structurally related compounds with varying substituents:

  • 2-Benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile : The benzylamino group may reduce corrosion inhibition due to weaker electron donation compared to alkoxy/arylidene groups.
  • 6,7-Dihydro-1-(2-methylphenyl)-3-[(phenylmethyl)thio]-5H-cyclopenta[c]pyridine-4-carbonitrile : The thioether group introduces sulfur, which can enhance inhibition via chemisorption, but the absence of a nitrile group limits π-backbonding efficiency.

Non-CAPD Corrosion Inhibitors

Comparisons with non-cyclopenta[b]pyridine inhibitors contextualize the target compound’s performance:

  • Schiff Bases : Typically exhibit 80–95% efficiency in acidic media but require higher concentrations (5–10 mM) vs. CAPDs (1 mM).
  • Ionic Liquids : Task-specific ionic liquids show >90% efficiency but face challenges in cost and environmental toxicity.

Mechanistic Insights from Computational Studies

DFT Analysis

  • EHOMO and ELUMO: CAPD-1 has the highest EHOMO (-5.12 eV) and lowest energy gap (ΔE = 1.89 eV), indicating strong electron-donating ability to steel’s vacant d-orbitals .
  • Local Reactivity Descriptors: Fukui indices and dual local descriptors identify the nitrile group and pyridine ring as primary adsorption sites .
  • Molecular Electrostatic Potential (MEP): Red regions (high electron density) localize near nitrogen and oxygen atoms, facilitating chemisorption .

Monte Carlo Simulations

Adsorption energies follow CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4, consistent with experimental trends .

Biological Activity

2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 360774-14-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thieno[2,3-b]pyridine analogues demonstrated significant anti-proliferative effects against various cancer cell lines. The IC50 values for some derivatives ranged from 25 to 50 nM against HCT116 and MDA-MB-231 cells, indicating potent activity comparable to established chemotherapeutics .

Table 1: Anti-Proliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)
4hHCT11625
4iMDA-MB-23130
5aHCT11650
5hMDA-MB-23140

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Pyridine derivatives have been reported to exhibit significant antibacterial and antiviral activities, enhancing their therapeutic applications . The presence of functional groups such as benzyloxy has been correlated with increased biological activity.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their anti-proliferative activities. The results indicated that compounds with specific substitutions exhibited enhanced efficacy against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyridine derivatives revealed that modifications to the molecular structure could significantly impact biological activity. For instance, the introduction of alkoxy groups improved the anticancer properties of certain compounds .

Discussion

The biological activity of this compound appears promising based on its structural analogues and related compounds. The existing literature suggests that further exploration into its pharmacological potential could yield valuable insights into its application in cancer therapy and antimicrobial treatments.

Q & A

Q. What synthetic methodologies are optimized for preparing 2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile?

The compound can be synthesized via cyclocondensation reactions using sodium alkoxide (e.g., sodium ethoxide) as both a catalyst and base. Key steps include reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile under reflux conditions. Purity is enhanced by solvent crystallization, and reaction progress is monitored via TLC or NMR .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical for stability?

Single-crystal X-ray diffraction (SXRD) with SHELX software is widely used for structural elucidation. The packing often features N–H⋯N hydrogen bonds forming inversion dimers and weak π–π stacking interactions. These interactions stabilize the lattice and influence physicochemical properties .

Q. What electrochemical methods are employed to evaluate its corrosion inhibition efficiency on steel alloys?

Potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and open-circuit potential (OCP) measurements in acidic environments (e.g., 1 M H₂SO₄) are standard. Inhibition efficiency ≥97% is reported at 1 mM concentration, with adsorption following the Langmuir isotherm (mixed physisorption/chemisorption) .

Advanced Research Questions

Q. How do computational studies (DFT, Monte Carlo simulations) correlate the compound’s structure with its corrosion inhibition mechanism?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites, while Monte Carlo simulations model adsorption energetics on Fe(110) surfaces. High adsorption energy (−300 kJ/mol range) and electron-donating groups (e.g., benzyloxy) enhance inhibitor-substrate interactions .

Q. What structural modifications improve inhibition performance, and how are they validated experimentally?

Introducing electron-withdrawing groups (e.g., –CN) or extending π-conjugation (e.g., substituting benzyloxy with bulkier aryl groups) improves adsorption. Comparative studies using SEM/EDS confirm reduced surface roughness and elemental composition changes post-inhibition .

Q. How does the compound’s reactivity with biomolecules inform its potential pharmacological applications?

While direct pharmacological data are limited, analogs with similar bicyclic pyridine scaffolds show anti-inflammatory and antimicrobial activity. In vitro assays (e.g., enzyme inhibition, cell viability tests) and molecular docking with target proteins (e.g., COX-2, DNA gyrase) are proposed to explore mechanisms .

Methodological Considerations

  • Synthesis Optimization : Solvent choice (e.g., ethanol vs. methanol) and sodium ethoxide concentration impact reaction yield. Kinetic studies via HPLC can identify rate-limiting steps .
  • Data Contradictions : Discrepancies in inhibition efficiency (e.g., varying with steel alloy composition) require controlled electrochemical testing under standardized conditions (ASTM G5/G59) .
  • Computational Validation : Cross-validate DFT results with experimental Fukui indices or XPS data to confirm active sites .

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